molecular formula C15H17NO B176431 Benzyl[(4-methoxyphenyl)methyl]amine CAS No. 14429-02-8

Benzyl[(4-methoxyphenyl)methyl]amine

Cat. No. B176431
CAS RN: 14429-02-8
M. Wt: 227.3 g/mol
InChI Key: WZUBICZIDUTTNJ-UHFFFAOYSA-N
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Description

Benzyl[(4-methoxyphenyl)methyl]amine is an organic compound with the molecular formula C15H17NO . It has a molecular weight of 227.31 g/mol . It is a derivative of aniline and is commonly used in the field of organic chemistry . It is a colorless liquid with a pungent odor .


Molecular Structure Analysis

The molecular structure of Benzyl[(4-methoxyphenyl)methyl]amine consists of a benzyl group attached to a methoxyphenyl group through a nitrogen atom . The InChI code for this compound is 1S/C15H17NO/c1-17-15-9-7-14(8-10-15)12-16-11-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3 .


Physical And Chemical Properties Analysis

Benzyl[(4-methoxyphenyl)methyl]amine has a density of 1.1±0.1 g/cm3, a boiling point of 345.9±22.0 °C at 760 mmHg, and a flash point of 143.5±11.8 °C . It has a molar refractivity of 70.6±0.3 cm3, a polar surface area of 21 Å2, and a molar volume of 215.8±3.0 cm3 .

Scientific Research Applications

Inhibition of Melanin Production Benzyl[(4-methoxyphenyl)methyl]amine, as a nitrogen analog of stilbene, has been studied for its potential to inhibit melanin biosynthesis, which is relevant for conditions like hyper-pigmentation. It has shown effectiveness in inhibiting tyrosinase activity, crucial in melanin synthesis, and also exhibited UV-blocking effects and SOD-like activity, suggesting its potential use as a skin whitening agent (S. Choi et al., 2002).

Toxicokinetics and Analytical Toxicology Studies have explored the toxicokinetic properties of N-(2-Methoxybenzyl)-substituted phenethylamines, including analogs of Benzyl[(4-methoxyphenyl)methyl]amine. These researches are crucial in understanding drug-drug interactions, individual polymorphisms, elimination routes, and evaluating targets for toxicological screening procedures in clinical and forensic toxicology (Lilian H. J. Richter et al., 2019).

Antimicrobial and Anticoccidial Activity Research into the antimicrobial and anticoccidial activities of compounds related to Benzyl[(4-methoxyphenyl)methyl]amine, such as derivatives of 5-amino-5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-ones, has shown promising results. These compounds have demonstrated significant activity as coccidiostats and retained their activities even upon reduction, indicating potential applications in antimicrobial treatments (M. Georgiadis, 1976).

Electrophilic Amination in Asymmetric Hydroboration Studies involving electrophilic amination of intermediates like (S)-(4-Methoxyphenyl)-ethyl-1,3,2-benzodioxaborole, derived from the asymmetric hydroboration of vinylarenes, highlight the relevance of Benzyl[(4-methoxyphenyl)methyl]amine in synthetic chemistry. This research contributes to the understanding of amination processes in the synthesis of complex organic compounds (Frances I. Knight et al., 1997).

Anticancer Activity Studies Benzyl[(4-methoxyphenyl)methyl]amine analogs, like benzimidazole derivatives, have been synthesized and evaluated for their potential anticancer activities. Some compounds in this category have shown moderate cytotoxic effects towards certain cancer cell lines, highlighting the possibility of their use in cancer treatment (A. El-Shekeil et al., 2012).

Safety And Hazards

The safety information for Benzyl[(4-methoxyphenyl)methyl]amine indicates that it has hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding dust formation and ensuring adequate ventilation . It should not be released into the environment .

Future Directions

While specific future directions for Benzyl[(4-methoxyphenyl)methyl]amine are not mentioned in the sources I found, its use as an organic compound in the field of organic chemistry suggests that it could have potential applications in the synthesis of new compounds or in various chemical reactions.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-17-15-9-7-14(8-10-15)12-16-11-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUBICZIDUTTNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353355
Record name benzyl[(4-methoxyphenyl)methyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl[(4-methoxyphenyl)methyl]amine

CAS RN

14429-02-8
Record name benzyl[(4-methoxyphenyl)methyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl[(4-methoxyphenyl)methyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-methoxybenzaldehyde (5 g, 35 mmol) and benzylamine (3.8 g, 35 mmol) were added to sodium triacetoxyborohydride (10.4 g, 49 mmol) in dichloroethane (125 mL). The reaction was stirred at ambient temperature 2 hours, then concentrated. The mixture was diluted with dichloromethane (200 mL), washed with saturated aqueous sodium hydrogen carbonate (200 mL), brine (200 mL) and dried over magnesium sulfate. The crude amine was concentrated and purified by silica gel chromatography (70% ethyl acetate in hexanes) To afford N-benzyl-1-(4-methoxyphenyl)methanamine as an oil. 1H NMR (400 MHz, DMSO-d6): δ, ppm: 3.59 (s, 2H), 3.64 (s, 2H), 3.71 (s, 3H), 6.86 (d, J=8.8 Hz, 2H), 7.28 (m, 7H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Hanke, F Rörsch, TM Thieme, N Ferreiros… - Bioorganic & medicinal …, 2013 - Elsevier
The microsomal prostaglandin E 2 synthase 1 (mPGES-1) became a desirable target in recent years for the research of new anti-inflammatory drugs. Even though many potent inhibitors …
Number of citations: 31 www.sciencedirect.com

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